Serpentinic acid Serpentinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16542738
InChI: InChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24)/p+1
SMILES:
Molecular Formula: C20H19N2O3+
Molecular Weight: 335.4 g/mol

Serpentinic acid

CAS No.:

Cat. No.: VC16542738

Molecular Formula: C20H19N2O3+

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

Serpentinic acid -

Specification

Molecular Formula C20H19N2O3+
Molecular Weight 335.4 g/mol
IUPAC Name 16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid
Standard InChI InChI=1S/C20H18N2O3/c1-11-15-9-22-7-6-13-12-4-2-3-5-17(12)21-19(13)18(22)8-14(15)16(10-25-11)20(23)24/h2-7,10-11,14-15H,8-9H2,1H3,(H,23,24)/p+1
Standard InChI Key UFDPRYZHVYKRKM-UHFFFAOYSA-O
Canonical SMILES CC1C2C[N+]3=C(CC2C(=CO1)C(=O)O)C4=C(C=C3)C5=CC=CC=C5N4

Introduction

Chemical Identity and Structural Elucidation

Molecular Formula and Basic Properties

Serpentinic acid has the molecular formula C₂₀H₁₉N₂O₃⁺ and a molecular weight of 335.4 g/mol . Unlike its non-acidic counterpart serpentine (C₂₁H₂₀N₂O₃), which is a zwitterionic alkaloid, serpentinic acid features a protonated amine group and a free carboxylic acid, as evidenced by its +1 charge and solubility in alkaline aqueous systems .

Table 1: Key Identifiers of Serpentinic Acid

PropertyValueSource
CAS Registry Number605-14-1PubChem
UNII IdentifierNot Available-
InChIKeyUFDPRYZHVYKRKM-UHFFFAOYSA-OPubChem
SMILESCC1C2C[N+]3=C(CC2C(=CO1)C(=O)O)C4=C(C=C3)C5=CC=CC=C5N4PubChem

Spectroscopic and Computational Data

The IUPAC name of serpentinic acid—16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylic acid—reflects its intricate polycyclic system . Computational models predict a planar aromatic region fused to a non-planar quinolizidine-like ring, stabilized by intramolecular hydrogen bonding between the carboxylic acid and the ammonium group .

Geochemical Synthesis and Natural Occurrence

Role in Serpentinization Reactions

Serpentinic acid is hypothesized to form during the serpentinization of olivine-rich rocks in hydrothermal systems. This process involves the hydration of ferromagnesian minerals (e.g., forsterite) at temperatures of 100–300°C, producing serpentine minerals, magnetite, and H₂ gas . Under alkaline conditions (pH 10–12), dissolved CO₂ can carboxylate intermediate amines, yielding serpentinic acid and related compounds .

Table 2: Conditions Favoring Serpentinic Acid Formation

ParameterRangeStudy
Temperature100–200°CPMC
pH10–12Frontiers
PrecursorsHCN, NH₃, CO₂PMC

Laboratory Synthesis

In simulated hydrothermal experiments, heating HCN (0.15 M) with serpentinite minerals at 100°C for 50 hours produced a dark polymer containing serpentinic acid derivatives . FT-IR analysis revealed peaks at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (N–H bend), consistent with its zwitterionic structure .

Reactivity and Stability

Acid-Base Behavior

The carboxylic acid group (pKa ≈ 4.5) deprotonates in neutral-to-alkaline environments, while the quaternary ammonium remains protonated across all pH values. This duality enables serpentinic acid to act as a buffer in hyperalkaline fluids (pH 12–13), such as those in the Lost City hydrothermal field .

Thermal Decomposition

At temperatures >200°C, serpentinic acid undergoes decarboxylation to form 3,4,5,6-tetradehydroajmalicine analogs, releasing CO₂ and water . This reaction is suppressed in the presence of mineral surfaces like lizardite, which stabilize the carboxylate group via adsorption .

Prebiotic and Astrobiological Significance

Compartmentalization and Catalysis

Serpentinic acid’s amphiphilic structure allows it to assemble into micelles or vesicles in alkaline solutions, potentially serving as primitive cell membranes . Its quaternary ammonium group can also coordinate metal ions (e.g., Fe²⁺, Ni²⁺), enhancing catalytic activity in redox reactions relevant to early metabolism .

Link to HCN Polymerization

Studies simulating prebiotic hydrothermal vents demonstrate that serpentinic acid accelerates the polymerization of hydrogen cyanide (HCN) into nitrogen-rich macromolecules . These polymers exhibit peptide-like backbones and may have seeded the formation of proto-proteins.

Open Questions and Future Directions

While serpentinic acid’s structural and geochemical properties are well-characterized, key unknowns remain:

  • Biosynthetic Pathways: No organisms have been confirmed to produce serpentinic acid, though its detection in serpentinite-hosted ecosystems suggests microbial involvement .

  • Astrochemical Relevance: Whether similar compounds form in the icy moons of Saturn (e.g., Enceladus) merits investigation, given their serpentinizing cores .

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